molecular formula C6H4BCl2FO2 B3215390 2,4-Dichloro-6-fluorophenylboronic acid CAS No. 1160561-26-1

2,4-Dichloro-6-fluorophenylboronic acid

Cat. No.: B3215390
CAS No.: 1160561-26-1
M. Wt: 208.81 g/mol
InChI Key: JFEUHUFTWQSIEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-6-fluorophenylboronic acid is a chemical compound with the CAS Number: 1160561-26-1 . It has a molecular weight of 208.81 and its IUPAC name is (2,4-dichloro-6-fluorophenyl)boronic acid . The compound is typically stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H4BCl2FO2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,11-12H . This code provides a specific description of the molecule’s structure, including the positions of the chlorine, fluorine, and boronic acid groups on the phenyl ring .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The compound should be stored at temperatures between 2-8°C .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust and washing skin thoroughly after handling .

Mechanism of Action

Target of Action

2,4-Dichloro-6-fluorophenylboronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . The primary targets of this compound are the carbon atoms in organic groups that are involved in the formation of carbon-carbon bonds .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, which is a key step in the Suzuki-Miyaura coupling reaction . In this process, the boronic acid group in the compound transfers an organic group to a metal catalyst, typically palladium . This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction, facilitated by this compound, is a part of a broader biochemical pathway involved in the synthesis of complex organic compounds . The reaction allows for the joining of two chemically differentiated fragments, enabling the construction of a wide variety of organic compounds .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds . This enables the synthesis of a wide variety of complex organic compounds, making it a valuable tool in organic chemistry .

Action Environment

The efficacy and stability of this compound, like many organoboron reagents, are influenced by environmental factors such as temperature and moisture . The compound is typically stored at temperatures between 2-8°C to maintain its stability . Furthermore, the Suzuki-Miyaura coupling reaction that the compound facilitates is known for its tolerance to a variety of functional groups and mild reaction conditions , suggesting that it can be effectively used in diverse chemical environments.

Properties

IUPAC Name

(2,4-dichloro-6-fluorophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BCl2FO2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,11-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFEUHUFTWQSIEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1Cl)Cl)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BCl2FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-6-fluorophenylboronic acid
Reactant of Route 2
Reactant of Route 2
2,4-Dichloro-6-fluorophenylboronic acid
Reactant of Route 3
Reactant of Route 3
2,4-Dichloro-6-fluorophenylboronic acid
Reactant of Route 4
Reactant of Route 4
2,4-Dichloro-6-fluorophenylboronic acid
Reactant of Route 5
Reactant of Route 5
2,4-Dichloro-6-fluorophenylboronic acid
Reactant of Route 6
2,4-Dichloro-6-fluorophenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.